Cas no 79201-43-7 (1-Cycloheptylhydrazine hydrochloride)
1-Cycloheptylhydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Hydrazine,cycloheptyl-, hydrochloride (1:1)
- 1-CYCLOHEPTYLHYDRAZINE HYDROCHLORIDE
- Cycloheptylhydrazine hydrochloride
- 1-CYCLOHEPTYLHYDRAZINE HCL
- AB1363
- cycloheptyldiazane hydrochloride
- cycloheptylhydrazile hydrochloride
- cycloheptylhydrazine chloride
- Cycloheptyl-hydrazine hydrochloride
- Cycloheptylhydrazine--hydrogen chloride (1/1)
- DTXSID40511680
- SCHEMBL854838
- AKOS024260726
- 1-Cycloheptylhydrazinehydrochloride
- J-650088
- SB38790
- AM9802
- CS-0315588
- cycloheptylhydrazinehydrochloride
- FT-0624179
- MFCD02684187
- cycloheptylhydrazine HCl
- Cycloheptyl-hydrazine hydrochloride, AldrichCPR
- 79201-43-7
- cycloheptylhydrazine;hydrochloride
- J-520145
- A839616
- BS-42382
- F8880-7345
- Hydrazine, cycloheptyl-, monohydrochloride (9CI)
- 1-Cycloheptylhydrazine hydrochloride
-
- MDL: MFCD02684187
- Inchi: 1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H
- InChI Key: IKKKEDGXOWBLHT-UHFFFAOYSA-N
- SMILES: Cl.NNC1CCCCCC1
Computed Properties
- Exact Mass: 164.10800
- Monoisotopic Mass: 164.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 65.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Boiling Point: 269.5°C at 760 mmHg
- Flash Point: 116.8°C
- PSA: 38.05000
- LogP: 3.06570
1-Cycloheptylhydrazine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
1-Cycloheptylhydrazine hydrochloride Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-Cycloheptylhydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201537-5g |
Cycloheptylhydrazine hydrochloride |
79201-43-7 | 95% | 5g |
$561 | 2021-06-15 | |
| TRC | C993480-50mg |
1-Cycloheptylhydrazine hydrochloride |
79201-43-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C993480-100mg |
1-Cycloheptylhydrazine hydrochloride |
79201-43-7 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C993480-500mg |
1-Cycloheptylhydrazine hydrochloride |
79201-43-7 | 500mg |
$ 275.00 | 2022-04-01 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-1g |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-5g |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-500mg |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-250mg |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-100mg |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0358S-50mg |
Cycloheptyl-hydrazine hydrochloride |
79201-43-7 | 96% | 50mg |
924.37CNY | 2021-05-08 |
1-Cycloheptylhydrazine hydrochloride Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, reflux
Production Method 3
1.2 Reagents: Hydrochloric acid , Water Solvents: Water ; 15 min, 100 °C
1-Cycloheptylhydrazine hydrochloride Raw materials
1-Cycloheptylhydrazine hydrochloride Preparation Products
1-Cycloheptylhydrazine hydrochloride Suppliers
1-Cycloheptylhydrazine hydrochloride Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-Cycloheptylhydrazine hydrochloride
Introduction to 1-Cycloheptylhydrazine Hydrochloride (CAS No. 79201-43-7) and Its Emerging Applications in Chemical Biology
1-Cycloheptylhydrazine hydrochloride, identified by the chemical abstracts service number 79201-43-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its cycloheptyl and hydrazine substituents, has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel bioactive molecules. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various experimental and industrial applications.
The structural motif of 1-cycloheptylhydrazine hydrochloride encompasses a seven-membered cycloalkyl ring attached to a hydrazine group. This configuration allows for diverse chemical modifications, enabling researchers to tailor its pharmacophoric properties for specific biological targets. The cycloheptyl moiety contributes to lipophilicity, while the hydrazine group is known for its ability to form hydrogen bonds and participate in coordinate covalent interactions, making it an attractive feature for drug design.
In recent years, 1-cycloheptylhydrazine hydrochloride has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its hydrazine moiety is particularly noteworthy, as hydrazines are widely recognized for their role in medicinal chemistry. For instance, they have been utilized in the development of antitubercular agents, anticonvulsants, and even certain anticancer drugs. The cycloheptyl group further enhances the compound's potential by providing a rigid scaffold that can be optimized for better binding affinity and selectivity.
One of the most compelling aspects of 1-cycloheptylhydrazine hydrochloride is its utility in modulating biological pathways associated with inflammation and oxidative stress. Recent studies have demonstrated its efficacy in inhibiting enzymes such as lipoxygenase and cyclooxygenase, which are pivotal in the production of pro-inflammatory mediators. Additionally, its ability to scavenge reactive oxygen species has positioned it as a candidate for therapeutic intervention in neurodegenerative diseases where oxidative damage plays a significant role.
The pharmaceutical industry has shown particular interest in derivatives of 1-cycloheptylhydrazine hydrochloride due to their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the hydrazine group's ability to form coordination complexes with metal ions, researchers have designed molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes.
Moreover, 1-cycloheptylhydrazine hydrochloride has found applications in the field of agrochemicals. Its structural features make it a suitable precursor for synthesizing compounds that exhibit herbicidal and pesticidal properties. These derivatives can target specific enzymatic pathways in weeds or pests while minimizing harm to beneficial organisms, thereby offering a more sustainable approach to agriculture.
The synthesis of 1-cycloheptylhydrazine hydrochloride typically involves multi-step organic reactions starting from cycloheptanone or cycloheptanamine derivatives. The introduction of the hydrazine group is often achieved through nucleophilic addition or condensation reactions, followed by salt formation with hydrochloric acid to enhance stability and handling convenience. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 1-cycloheptylhydrazine hydrochloride more accessible for industrial applications.
From a regulatory perspective, 1-cycloheptylhydrazine hydrochloride is classified as a research chemical and is subject to standard safety protocols due to its hydrazine content. Proper handling procedures include personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or under fume hoods to prevent inhalation exposure. Storage conditions should also be carefully controlled to avoid moisture absorption or degradation.
The future prospects of 1-cycloheptylhydrazine hydrochloride are promising, with ongoing research exploring its potential in drug discovery and material science. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with enhanced biological activity. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high yields and purity standards.
In conclusion,1-cycloheptylhydrazine hydrochloride (CAS No. 79201-43-7) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop new therapeutics targeting various diseases. As research continues to uncover new possibilities for this compound,1-cycloheptylhydrazine hydrochloride is poised to remain at the forefront of chemical biology innovation.
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